molecular formula C25H29N7O5 B3025765 (S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid

Cat. No.: B3025765
M. Wt: 507.5 g/mol
InChI Key: FISQGTLCZLBIAR-XCPBYIKRSA-N
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Description

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid is a complex adenosine-derived molecule with a unique structural framework. Its core consists of:

  • Adenosine moiety: The tetrahydrofuran ring system with a 6-amino-9H-purine (adenine) base at the 5'-position .
  • Substituents: A naphthalen-2-ylmethyl group and a methylene-linked amino butanoic acid side chain. The stereochemistry (S/R configurations) is critical for its interactions with biological targets .
  • Functional groups: Hydroxyl groups on the tetrahydrofuran ring, a secondary amine, and a carboxylic acid terminus, enabling hydrogen bonding and ionic interactions .

This compound is hypothesized to target enzymes or receptors that recognize adenosine analogs, such as nicotinamide N-methyltransferase (NNMT) or purinergic receptors, due to its structural similarity to adenosine derivatives .

Properties

IUPAC Name

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(naphthalen-2-ylmethyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O5/c26-17(25(35)36)7-8-31(10-14-5-6-15-3-1-2-4-16(15)9-14)11-18-20(33)21(34)24(37-18)32-13-30-19-22(27)28-12-29-23(19)32/h1-6,9,12-13,17-18,20-21,24,33-34H,7-8,10-11,26H2,(H,35,36)(H2,27,28,29)/t17-,18+,20+,21+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISQGTLCZLBIAR-XCPBYIKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)CN(CC[C@@H](C(=O)O)N)C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisubstrate Inhibitor 78 involves multiple steps, starting with the preparation of the core structure, which includes a purine base and a naphthalene moiety. The synthetic route typically involves:

    Formation of the Purine Base: This step involves the synthesis of a purine derivative, which is then functionalized to introduce amino and hydroxyl groups.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a series of substitution reactions, often involving halogenated intermediates.

    Coupling Reactions: The final step involves coupling the purine base with the naphthalene moiety under specific conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Bisubstrate Inhibitor 78 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bisubstrate Inhibitor 78 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the purine base.

    Substitution: The naphthalene moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated intermediates and nucleophiles like amines and thiols are commonly used.

Major Products

Scientific Research Applications

Bisubstrate Inhibitor 78 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: The compound is used to investigate the role of NNMT in cellular metabolism and its implications in diseases.

    Medicine: Bisubstrate Inhibitor 78 is being explored for its potential in cancer therapy, particularly in targeting NNMT to inhibit tumor growth.

Mechanism of Action

Bisubstrate Inhibitor 78 exerts its effects by binding to the active site of NNMT. It occupies the binding pockets for the NNMT substrates S-adenosyl-L-methionine and nicotinamide, thereby preventing the enzyme from catalyzing the methylation reaction. This inhibition leads to a reduction in the levels of 1-methylnicotinamide, a product of NNMT activity, which in turn affects cellular processes such as proliferation and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The table below highlights structural variations among adenosine derivatives, focusing on substituents and functional groups:

Compound Name Core Structure R1 (Tetrahydrofuran Substituent) R2 (Amino Acid Side Chain) Molecular Weight Key References
Target Compound Adenosine + tetrahydrofuran Naphthalen-2-ylmethyl (S)-2-amino-4-butanoic acid ~600 (estimated)
(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(methyl)amino)butanoic acid Adenosine + tetrahydrofuran Methyl (S)-2-amino-4-butanoic acid 468.53 g/mol
3-{4-[2-({6-Amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydro-2-furanyl]-9H-purin-2-yl}amino)ethyl]phenyl}propanoic acid Adenosine + tetrahydrofuran Ethylcarbamoyl Phenylpropanoic acid ~550 (estimated)
(2S)-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)-2-[(3-methylbutanoyl)amino]butanoic acid Adenosine + tetrahydrofuran Sulfanyl (S-linked) 3-methylbutanoyl-substituted 468.53 g/mol
Key Observations:

Sulfanyl-linked analogs (e.g., ) exhibit altered redox properties and may form disulfide bonds with cysteine residues in proteins.

Stereochemical Specificity: The (S)-configuration in the amino butanoic acid side chain is conserved across analogs, suggesting a role in chiral recognition by enzymes or receptors .

Bioactivity and Mechanism of Action

Anticancer Potential:
  • Compounds with naphthalene or aryl groups (e.g., the target compound) show enhanced anticancer activity compared to methyl-substituted analogs, likely due to improved intercalation with DNA or inhibition of kinases .
  • Ethylcarbamoyl-substituted derivatives (e.g., ) target adenosine receptors (e.g., A2A) and exhibit anti-inflammatory effects, but their anticancer efficacy is lower .
Enzyme Inhibition:
  • The target compound’s adenosine core aligns with inhibitors of nicotinamide N-methyltransferase (NNMT), a metabolic enzyme overexpressed in cancers. Methyl-substituted analogs (e.g., ) show moderate NNMT inhibition (IC50 ~10 µM), while bulkier groups (naphthalene) may improve binding affinity .
Metabolic Stability:
  • Sulfanyl-linked analogs (e.g., ) are more resistant to hydrolysis than ester- or amide-linked derivatives, extending their half-life in vivo .

Computational and Experimental Data

  • Molecular Clustering: Bioactivity profiles cluster adenosine derivatives with similar substituents, indicating shared mechanisms (e.g., kinase inhibition or receptor antagonism) .
  • Metabolite Dereplication : Mass spectrometry (MS/MS) and NMR analyses confirm that structural variations (e.g., naphthalene vs. methyl) produce distinct fragmentation patterns, aiding in identification .

Biological Activity

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid is a complex compound with significant biological implications. It features a structure that combines amino acids and purine derivatives, which are known to play critical roles in various biochemical pathways. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H33F3N8O7C_{21}H_{33}F_{3}N_{8}O_{7} and a molecular weight of 566.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H33F3N8O7
Molecular Weight566.53 g/mol
CAS Number2245255-66-5
PurityNot specified
Storage Conditions2-8°C, dark place

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied for its potential inhibitory effects on Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and implicated in various metabolic disorders.

Enzyme Inhibition

Research indicates that compounds similar to (S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid exhibit strong inhibition of NNMT. For instance, certain bisubstrate inhibitors have shown IC50 values as low as 0.061 μM against NNMT, highlighting the potential for this compound to serve as a therapeutic agent in conditions such as cancer and metabolic syndromes associated with NNMT dysregulation .

Case Studies

  • NNMT Inhibition : A study demonstrated that modifications to the structure of NNMT inhibitors could significantly enhance their potency. The introduction of electron-deficient aromatic groups improved binding affinity to the enzyme's active site. This suggests that (S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid could be optimized for better efficacy through structural modifications .
  • Metabolic Pathways : Another study explored the role of NNMT in metabolic pathways related to energy homeostasis and detoxification. The inhibition of this enzyme by compounds like (S)-2-amino-4... could potentially modulate these pathways, offering therapeutic benefits for metabolic disorders .

Research Findings

Recent findings emphasize the importance of structure–activity relationships (SAR) in developing effective inhibitors targeting NNMT:

CompoundIC50 (μM)Comments
Compound A0.19Potent inhibitor
Compound B0.64Moderate activity
(S)-2-amino...TBDPotential for optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid
Reactant of Route 2
(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid

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